molecular formula C20H20Cl2N2O2 B7694523 N-(2,6-dichlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

N-(2,6-dichlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

Cat. No. B7694523
M. Wt: 391.3 g/mol
InChI Key: ROOGOHMWIWMXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide, commonly referred to as Diclazepam, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1960s and has since been used for various scientific research purposes.

Mechanism of Action

Diclazepam acts on the central nervous system by increasing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By increasing the activity of GABA, Diclazepam produces a calming effect on the brain and reduces anxiety.
Biochemical and Physiological Effects:
Diclazepam has several biochemical and physiological effects. It produces sedation, muscle relaxation, and anxiolytic effects. It also has anticonvulsant properties and can be used to treat seizures and muscle spasms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diclazepam in lab experiments is its ability to produce consistent and reliable results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Diclazepam in lab experiments is its potential for abuse and addiction. It is important to handle the compound with care and to follow proper safety protocols.

Future Directions

There are several future directions for the use of Diclazepam in scientific research. One area of interest is the development of new drugs that target the GABA receptor. Diclazepam may also be used in studies related to the treatment of anxiety and other mental health disorders. Additionally, further research may be conducted to better understand the biochemical and physiological effects of Diclazepam and its potential for abuse and addiction.
Conclusion:
In conclusion, Diclazepam is a chemical compound that has been used for various scientific research purposes. It is synthesized through a multi-step process and acts on the central nervous system by increasing the activity of GABA. Diclazepam produces sedation, muscle relaxation, and anxiolytic effects and has anticonvulsant properties. While it has advantages for lab experiments, it also has limitations due to its potential for abuse and addiction. There are several future directions for the use of Diclazepam in scientific research, including the development of new drugs and further research into its effects and potential for abuse.

Synthesis Methods

Diclazepam is synthesized by the reaction of 2-amino-5-chlorobenzophenone with phenylacetic acid, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained by purification through recrystallization.

Scientific Research Applications

Diclazepam is commonly used as a research chemical in various scientific studies. It has been used in studies related to anxiety, depression, and other mental health disorders. It has also been used in studies related to the treatment of seizures and muscle spasms.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c21-16-7-4-8-17(22)19(16)23-20(26)15-9-11-24(12-10-15)18(25)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOGOHMWIWMXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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